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Compound of Interest

Compound Name: 5-Chloroquinaldine

Cat. No.: B2802525

An In-Depth Technical Guide to 5-Chloro-2-
methylquinoline
Introduction

5-Chloro-2-methylquinoline, also known as 5-chloroquinaldine, is a heterocyclic aromatic
compound that serves as a pivotal structural motif in medicinal chemistry and materials
science. As a substituted quinoline, its chemical architecture—a fusion of a benzene ring and a
pyridine ring with chlorine and methyl substituents—imparts a unique profile of reactivity and
biological activity. The quinoline scaffold itself is recognized as a "privileged structure™ in drug
discovery, appearing in a wide array of pharmacologically active compounds, including antiviral
and antiparasitic agents.[1][2] The specific substitution pattern of 5-Chloro-2-methylquinoline
makes it a valuable intermediate for synthesizing more complex molecules, enabling
researchers to explore novel therapeutic agents and functional materials.[1] This guide
provides a comprehensive overview of its core physical and chemical properties, analytical
profile, synthesis, and safety protocols, designed for researchers and drug development
professionals.

Core Physicochemical Properties

The fundamental identifiers and physical characteristics of 5-Chloro-2-methylquinoline are
consolidated below. These properties are essential for its proper handling, storage, and
application in experimental design. The compound typically presents as a liquid or low-melting
solid at room temperature.[3]
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Property Value Reference(s)
IUPAC Name 5-Chloro-2-methylquinoline N/A
Synonyms 5-Chloroquinaldine [4]

CAS Number 4964-69-6 [31[41[5]
Molecular Formula C10HsCIN [31141[5]
Molecular Weight 177.63 g/mol [31[41[5]

Physical Form

Liquid or low-melting solid

[3]

Melting Point 25-30 °C [3]
Boiling Point 276-278 °C [3]
Soluble in organic solvents like
N ethanol, methanol, and
Solubility
chloroform.[6][7] Poorly soluble
in water.[7]
Store in a cool, dry place,
Storage [31[41[6]

sealed from atmosphere.

Spectroscopic and Analytical Profile

Accurate structural confirmation and purity assessment are critical. The following sections

detail the expected spectroscopic signatures for 5-Chloro-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. While a specific,

publicly available spectrum for 5-Chloro-2-methylquinoline is not readily available, the expected

chemical shifts can be predicted based on the analysis of closely related quinoline derivatives.

[8]

e 1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons

on both rings and a characteristic singlet for the methyl group. The methyl protons (-CHs) at

the C2 position would likely appear as a singlet around & 2.7 ppm. The aromatic protons
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would resonate in the d 7.2-8.9 ppm region, with their specific shifts and coupling patterns
dictated by the electron-withdrawing effects of the nitrogen and chlorine atoms.

e 13C NMR: The carbon spectrum would display ten unique signals. The methyl carbon is
expected in the aliphatic region (~& 25 ppm). The remaining nine signals in the aromatic
region (typically 6 120-160 ppm) correspond to the carbons of the quinoline core. The carbon
attached to the chlorine atom (C5) would be significantly influenced, as would the carbons in
the pyridine ring (C2, C8a, C4).[9][10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present. The
spectrum of 5-Chloro-2-methylquinoline would be characterized by the following absorption
bands:

e Aromatic C-H Stretching: Vibrations observed in the 3100-3000 cm~? region.[11]

e C=C and C=N Stretching: Strong absorptions from the quinoline ring system are expected
between 1620-1450 cm~1.[12][13]

e C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens
appear in the 1300-1000 cm~* and 900-675 cm~1 regions, respectively.[11]

o C-CI Stretching: A moderate to strong band is anticipated in the 800-600 cm~! range,
characteristic of an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

e Molecular lon Peak (M*): In an electron ionization (EIl) mass spectrum, 5-Chloro-2-
methylquinoline will exhibit a prominent molecular ion peak at m/z 177.[14]

» |sotope Peak (M+2): Due to the natural abundance of the 3’Cl isotope, a characteristic
isotope peak will be observed at m/z 179, with an intensity of approximately one-third of the
main M+ peak.[14] This M/M+2 ratio is a definitive signature for a monochlorinated
compound.
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Synthesis and Reactivity
Synthetic Pathway: The Doebner-von Miller Reaction

One of the classical and versatile methods for synthesizing substituted quinolines is the
Doebner-von Miller reaction.[15] This acid-catalyzed reaction typically involves the
condensation of an a,B3-unsaturated carbonyl compound (or its precursor) with an aniline. For
5-Chloro-2-methylquinoline, the synthesis would proceed by reacting 3-chloroaniline with
crotonaldehyde.

The mechanism involves an initial Michael addition of the aniline to the a,B-unsaturated
aldehyde, followed by cyclization, dehydration, and a final oxidation step to yield the aromatic
quinoline ring.

Visualization of the Doebner-von Miller Synthesis

The logical flow of this synthetic pathway is illustrated below.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://patents.google.com/patent/HU212967B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2802525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Doebner-von Miller Synthesis Workflow
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Caption: Logical workflow for the synthesis of 5-Chloro-2-methylquinoline.
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Safety and Handling

Proper safety precautions are mandatory when handling any chemical intermediate. The
available safety data indicates that 5-Chloro-2-methylquinoline should be handled with care in
a well-ventilated area, using appropriate personal protective equipment (PPE).[16]

Hazard Category Information
GHS Pictogram(s) GHSO07 (Exclamation Mark)
Signal Word Warning

H315: Causes skin irritation.H319: Causes
Hazard Statements serious eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.P280: Wear
protective gloves/eye protection/face
protection.P302+P352: IF ON SKIN: Wash with
plenty of soap and water.P305+P351+P338: IF

IN EYES: Rinse cautiously with water for

Precautionary Statements

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handl Use in a fume hood. Avoid contact with skin,
andlin
J eyes, and clothing.

Keep container tightly closed in a dry and well-
Storage i
ventilated place.[3][6]

(Information derived from safety data for closely
related chloroquinoline compounds and general
supplier recommendations).[6]

Experimental Protocol: Purity Assessment by HPLC-
uv
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This protocol outlines a standard reverse-phase HPLC method for determining the purity of a 5-
Chloro-2-methylquinoline sample. This self-validating system ensures reproducible and
accurate results.

Objective: To quantify the purity of 5-Chloro-2-methylquinoline and detect any related
impurities.

1. Materials and Reagents:

e 5-Chloro-2-methylquinoline sample

o Acetonitrile (ACN), HPLC grade

o Water, HPLC grade (e.g., Milli-Q or equivalent)

o Formic Acid (FA), analytical grade

e Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system equipped with:

[¢]

Binary or Quaternary Pump

[e]

Autosampler

Column Thermostat

o

[¢]

UV-Vis or Diode Array Detector (DAD)

e C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 um patrticle size)
3. Chromatographic Conditions:

» Mobile Phase A: Water with 0.1% Formic Acid

o Mobile Phase B: Acetonitrile with 0.1% Formic Acid

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2802525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Gradient:

0-2 min: 30% B

o

2-15 min: 30% to 95% B

[¢]

15-18 min: Hold at 95% B

[¢]

[e]

18-18.1 min: 95% to 30% B

o

18.1-22 min: Hold at 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or scan from 220-400 nm with DAD)
Injection Volume: 5 pL
. Sample Preparation:

Prepare a stock solution by accurately weighing ~10 mg of the 5-Chloro-2-methylquinoline
sample and dissolving it in 10 mL of Acetonitrile (1 mg/mL).

From the stock solution, prepare a working solution by diluting 100 pL into 900 pL of 50:50
Acetonitrile/Water in an HPLC vial (~100 pg/mL).

. Analysis Procedure:

Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15
minutes or until a stable baseline is achieved.

Inject a solvent blank (50:50 ACN/Water) to ensure the system is clean.
Inject the prepared sample solution.

Integrate the peaks in the resulting chromatogram.
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6. Data Interpretation:

e The purity is calculated based on the area percent of the main peak relative to the total area
of all integrated peaks.

o Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

e The retention time and UV spectrum of the main peak should be consistent and can be used
for identification against a reference standard if available.

Applications in Research and Development

The quinoline nucleus is a cornerstone in medicinal chemistry, and 5-Chloro-2-methylquinoline
is a key building block for accessing novel derivatives. Its utility stems from the ability to
functionalize the molecule at various positions. The chlorine atom at the 5-position can be
displaced or used as a handle in cross-coupling reactions, while the methyl group at the 2-
position can be a site for condensation or oxidation reactions. These properties make it an
attractive starting material for the synthesis of compounds with potential applications as:

 Antiviral Agents: Modifying the quinoline core is a common strategy in the development of
new antiviral drugs.[1][2]

» Antiparasitic Compounds: The quinoline scaffold is famously present in antimalarial drugs
like chloroquine, and derivatives are continuously explored for new antiparasitic activities.[1]
[17]

o Anticancer Agents: Numerous quinoline-based molecules have been investigated and
approved for cancer treatment, acting through various mechanisms.[1][17]

o Functional Materials: The rigid, aromatic structure is also suitable for creating ligands for
coordination chemistry or components for organic electronic materials.[18]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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